

Application Notes and Protocols for CNI-1493 (Semapimod)

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Compound of Interest				
Compound Name:	CNI103			
Cat. No.:	B15574465	Get Quote		

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Introduction

CNI-1493, also known as Semapimod, is a synthetic guanylhydrazone peptide analog that has demonstrated potent anti-inflammatory and immunomodulatory properties. It functions primarily as a cytokine inhibitor, targeting the p38 MAPK and Toll-like receptor (TLR) signaling pathways. These pathways are critical in the inflammatory response, and their inhibition by CNI-1493 leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α), interleukin-1 beta (IL-1 β), and interleukin-6 (IL-6).[1][2] This document provides detailed protocols for the solubilization and storage of CNI-1493, as well as an overview of its mechanism of action.

Data Presentation

CNI-1493/Semapimod Properties

Property	Value "	Reference
Molecular Formula	C34H52N18O2	[1]
Molecular Weight	744.9 g/mol	[1]
Appearance	Lyophilized Powder	[1]

Solubility Data



Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Reference
Water	14.29	19.18	[1]
DMSO	1	1.12	[3]

Note: Sonication is recommended to aid dissolution in both water and DMSO.[3]

Storage Conditions

Form	Storage Temperature	Duration	Reference
Lyophilized Powder	-20°C	3 years	[1][3]
4°C	2 years	[1]	
In Solvent	-80°C	3 months - 1 year	[1][3]
-20°C	2 weeks - 1 month	[1][4]	

Experimental Protocols Protocol 1: Reconstitution of Lyophilized CNI-1493

This protocol outlines the steps for reconstituting lyophilized CNI-1493 powder to create a stock solution.

Materials:

- Vial of lyophilized CNI-1493
- Sterile, high-purity water or Dimethyl sulfoxide (DMSO)
- Sterile, polypropylene microcentrifuge tubes
- Calibrated micropipettes and sterile tips
- Vortex mixer



- Sonicator (optional, but recommended)
- Personal protective equipment (gloves, lab coat, safety glasses)

Procedure:

- Equilibrate to Room Temperature: Before opening, allow the vial of lyophilized CNI-1493 to warm to room temperature for at least 15-30 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.
- Centrifuge the Vial: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.
- Solvent Selection:
 - For aqueous solutions: Use sterile, high-purity water. CNI-1493 is soluble in water up to 14.29 mg/mL (19.18 mM).[1]
 - For organic solutions: Use anhydrous, sterile DMSO. CNI-1493 is soluble in DMSO up to 1 mg/mL (1.12 mM).[3]
- Reconstitution:
 - Carefully open the vial.
 - Using a calibrated micropipette, add the desired volume of the chosen solvent to the vial to achieve the desired stock concentration.
 - Gently vortex the vial to mix.
- Aid Dissolution (if necessary):
 - If the peptide does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.[3]
 Avoid excessive heating.
 - Gentle warming (to no more than 40°C) can also be used to aid dissolution.
- Aliquot and Store:



- Once the peptide is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This will minimize freeze-thaw cycles.
- Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[3][4]

Protocol 2: Troubleshooting Solubility Issues

If CNI-1493 does not readily dissolve using the above protocol, the following steps can be taken.

Procedure:

- Assess the Peptide's Charge: CNI-1493 is a basic peptide. For basic peptides that are difficult to dissolve in neutral water, using a dilute acidic solution can improve solubility.
- Use a Dilute Acidic Solution:
 - Attempt to dissolve the peptide in a small volume of 10% acetic acid.
 - Once dissolved, the solution can be diluted with a buffer of choice to the desired final concentration.
- Utilize Organic Solvents for Highly Insoluble Peptides:
 - If the peptide remains insoluble, dissolve it in a minimal amount of DMSO.
 - Slowly add this stock solution dropwise to your aqueous buffer while stirring to reach the final desired concentration. Be aware that the final concentration of DMSO should be kept low, typically below 1%, as it can be toxic to cells.

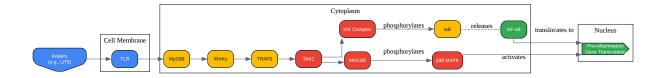
Mechanism of Action & Signaling Pathways

CNI-1493 exerts its anti-inflammatory effects by inhibiting key signaling pathways involved in the production of inflammatory cytokines. The primary targets are the Toll-like receptor (TLR) signaling pathway and the p38 mitogen-activated protein kinase (MAPK) pathway.



TLR and p38 MAPK Signaling Pathway

The diagram below illustrates the general signaling cascade initiated by the activation of TLRs, leading to the production of pro-inflammatory cytokines via the p38 MAPK and NF-kB pathways.

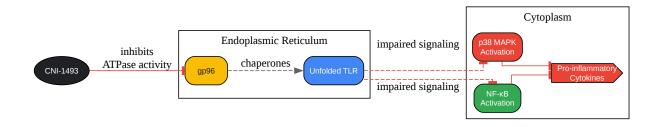


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Caption: General TLR and p38 MAPK signaling pathway.

Inhibition by CNI-1493

CNI-1493 specifically targets the TLR chaperone protein gp96, which is crucial for the proper folding and trafficking of TLRs to the cell surface. By inhibiting the ATP-binding and ATPase activity of gp96, CNI-1493 disrupts TLR signaling, which in turn prevents the activation of downstream molecules like p38 MAPK and NF-κB.



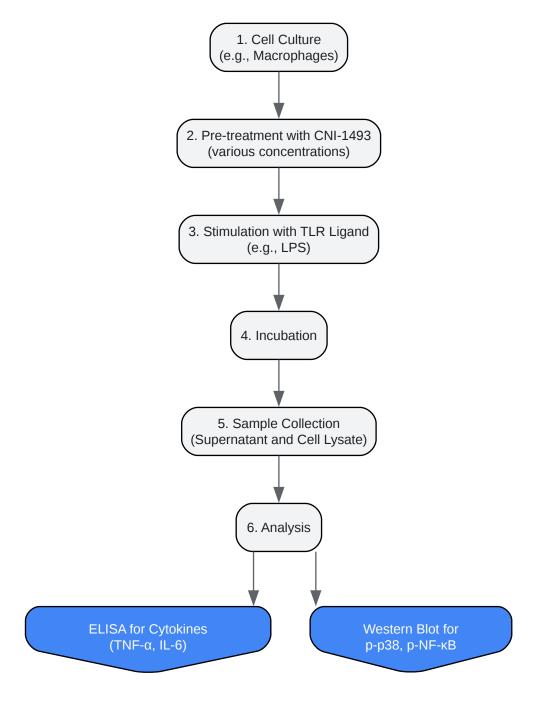


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Caption: Inhibitory action of CNI-1493 on the TLR signaling pathway.

Experimental Workflow for Assessing CNI-1493 Activity

The following diagram outlines a typical workflow to evaluate the efficacy of CNI-1493 in a cell-based assay.





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Caption: Workflow for evaluating CNI-1493's anti-inflammatory activity.

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